molecular formula C16H13Cl2NO4 B5765869 methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate

methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate

Cat. No.: B5765869
M. Wt: 354.2 g/mol
InChI Key: XBKPCOBXSBXESK-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate is a chemical compound with the molecular formula C16H13Cl2NO4 It is an ester derivative of benzoic acid and contains both amide and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with methyl 3-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate
  • 3-{[2-(2,5-dichlorophenoxy)acetamido]methyl}benzoic acid

Uniqueness

Methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate is unique due to its specific structural features, such as the position of the ester and amide groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-3-2-4-12(7-10)19-15(20)9-23-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKPCOBXSBXESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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